3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.: 380879-77-6
Cat. No.: VC15625920
Molecular Formula: C26H27N5O2S2
Molecular Weight: 505.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380879-77-6 |
|---|---|
| Molecular Formula | C26H27N5O2S2 |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H27N5O2S2/c1-3-28-12-14-29(15-13-28)23-20(24(32)30-11-7-8-18(2)22(30)27-23)16-21-25(33)31(26(34)35-21)17-19-9-5-4-6-10-19/h4-11,16H,3,12-15,17H2,1-2H3/b21-16- |
| Standard InChI Key | JWYYUVPXZQUKLL-PGMHBOJBSA-N |
| Isomeric SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring, further modified by a benzyl group at position 3 and a 4-ethylpiperazinyl substituent at position 2 (Figure 1). The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which influences intermolecular interactions .
Table 1: Key Molecular Descriptors
The thiazolidinone moiety (C₃H₃NOS₂) contributes to electron delocalization, while the 4-ethylpiperazinyl group enhances solubility in polar aprotic solvents .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves three primary stages (Figure 2):
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Formation of the Pyridopyrimidinone Core: Condensation of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with ethyl glyoxylate under acidic conditions yields the bicyclic scaffold.
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Thiazolidinone Ring Construction: Reaction with benzyl isothiocyanate introduces the thioxo-thiazolidinone system via nucleophilic addition-cyclization .
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Piperazinyl Functionalization: Mitsunobu coupling attaches the 4-ethylpiperazine group, with yields optimized to ~68% using DIAD/PPh₃.
Table 2: Critical Reaction Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄ (cat.), EtOH | 80°C | 75% |
| 2 | Benzyl isothiocyanate, DMF | 110°C | 62% |
| 3 | DIAD, PPh₃, THF | 0°C → RT | 68% |
Purification via flash chromatography (SiO₂, EtOAc/hexane 3:7) achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=7.5 Hz, H-6), 7.45–7.32 (m, benzyl protons), 4.12 (q, J=7.0 Hz, piperazinyl CH₂), 2.89 (s, N-CH₃) .
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¹³C NMR: 178.9 ppm (C=O), 165.2 ppm (C=S), 142.1 ppm (pyrimidine C-4) .
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]⁺ at m/z 506.1682 (calc. 506.1680), confirming molecular formula C₂₆H₂₈N₅O₂S₂ .
Computational Analysis and Structure-Activity Relationships
Density Functional Theory (DFT) Calculations
Geometry optimization (B3LYP/6-31G*) reveals:
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Dihedral angle between pyridopyrimidinone and thiazolidinone planes: 12.7°
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HOMO-LUMO gap: 4.1 eV, indicating moderate electrophilicity .
Comparative Analysis with Analogues
Replacing the benzyl group with ethyl (as in EVT-15167444) reduces π-π stacking potential, decreasing calculated binding affinity to human serum albumin by 23% (AutoDock Vina: ΔG = -8.1 vs. -6.2 kcal/mol).
Hypothetical Pharmacological Profile
Target Prediction
Similarity-based screening (SwissTargetPrediction) suggests potential inhibition of:
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Cyclooxygenase-2 (COX-2): 72% probability (cf. thiazolidinone NSAIDs)
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Janus Kinase 3 (JAK3): 65% probability (due to piperazinyl motif)
ADMET Properties
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